6-Bromo-1,4-dioxaspiro[4.5]decane

Catalog No.
S677309
CAS No.
1728-15-0
M.F
C8H13BrO2
M. Wt
221.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1,4-dioxaspiro[4.5]decane

CAS Number

1728-15-0

Product Name

6-Bromo-1,4-dioxaspiro[4.5]decane

IUPAC Name

6-bromo-1,4-dioxaspiro[4.5]decane

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

InChI

InChI=1S/C8H13BrO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6H2

InChI Key

HIZCXYHMIUSAOV-UHFFFAOYSA-N

SMILES

C1CCC2(C(C1)Br)OCCO2

Canonical SMILES

C1CCC2(C(C1)Br)OCCO2

6-Bromo-1,4-dioxaspiro[4.5]decane is a cyclic ether compound characterized by its unique spiro structure, which consists of a dioxaspiro ring system. This compound is notable for its molecular formula, C10H17BrO2, and a molecular weight of approximately 263.15 g/mol. It is typically observed as a white solid that exhibits solubility in various organic solvents. The presence of the bromine atom and the dioxaspiro configuration contribute to its distinctive chemical properties and potential applications in organic synthesis and medicinal chemistry .

Due to the reactivity of the bromine atom and the ether functionalities. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a useful precursor for synthesizing other compounds.
  • Cyclization Reactions: The spiro structure allows for potential cyclization reactions, which can lead to the formation of more complex cyclic compounds.
  • Reactions with Grignard Reagents: The compound can react with Grignard reagents to form alcohols or other functionalized products .

Several synthetic routes have been developed for producing 6-Bromo-1,4-dioxaspiro[4.5]decane:

  • Bromination of Dioxaspiro Compounds: Starting from dioxaspiro precursors, bromination can be achieved under acidic conditions.
  • Reaction of 3-Bromo-1-propanol with Glycerol: This method involves reacting 3-bromo-1-propanol with glycerol in the presence of an acid catalyst, followed by purification through methods such as vacuum distillation .
  • One-Pot Synthesis Techniques: Recent advancements include one-pot synthesis methods that simplify the process by combining multiple reaction steps into a single procedure, enhancing efficiency and yield .

6-Bromo-1,4-dioxaspiro[4.5]decane has several applications in scientific research and industry:

  • Building Block in Organic Synthesis: It serves as a structural component for synthesizing novel biologically active molecules.
  • Development of Therapeutic Agents: Its unique properties make it a candidate for developing new pharmaceuticals.
  • Functional Materials: The compound may be utilized in creating functional materials due to its distinctive chemical structure .

Several compounds share structural similarities with 6-Bromo-1,4-dioxaspiro[4.5]decane, including:

Compound NameMolecular FormulaUnique Features
6-Chloro-1,4-dioxaspiro[4.5]decaneC10H17ClO2Chlorine substituent instead of bromine
6-Iodo-1,4-dioxaspiro[4.5]decaneC10H17IO2Iodine substituent; potentially different reactivity
6-Bromo-2,5-dioxa-spiro[4.5]decaneC10H17BrO2Different ring configuration; similar reactivity
10-Bromo-1,4-dioxaspiro[4.5]decaneC10H17BrO2Altered position of bromine; affects reactivity

The uniqueness of 6-Bromo-1,4-dioxaspiro[4.5]decane lies in its specific spiro structure and the presence of bromine at the sixth position, which influences its chemical behavior and potential applications compared to these similar compounds.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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